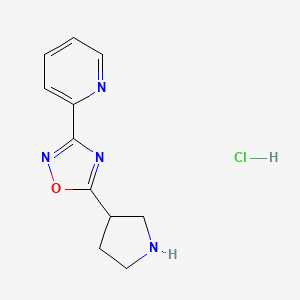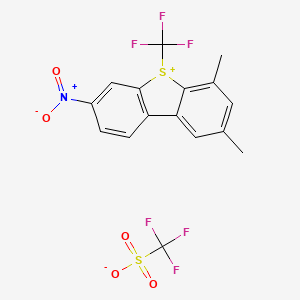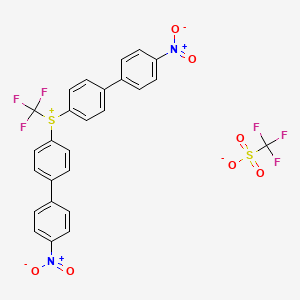
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate (TFNBS) is a derivative of 4-nitrobiphenyl sulfonium, which is an important organic compound used in a variety of scientific and industrial applications. TFNBS is a highly versatile and useful compound that has been widely studied due to its unique properties and applications.
Aplicaciones Científicas De Investigación
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is used in a variety of scientific and industrial applications. It is used as a catalyst in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a reagent for the preparation of polymers. It is also used as a reagent for the preparation of pharmaceuticals, as a reagent for the preparation of dyes, and as a reagent for the preparation of pigments.
Mecanismo De Acción
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is a highly reactive compound that can be used as a catalyst in a variety of reactions. It can act as a Lewis acid, a Bronsted acid, and a proton donor. It can also act as a nucleophile, a reducing agent, and a catalyst for the formation of covalent bonds.
Biochemical and Physiological Effects
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have anti-tumor and anti-cancer properties. Additionally, it has been found to have a positive effect on the cardiovascular system and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a highly versatile and useful compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is also a highly reactive compound and should be handled with caution. Additionally, it can be difficult to remove from the reaction mixture after it has been used.
Direcciones Futuras
There are a number of potential future directions for S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate research. One potential direction is to explore its potential uses in the pharmaceutical industry, such as the development of new drugs and drug delivery systems. Additionally, further research could be conducted on its biochemical and physiological effects, such as its anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, further research could be conducted on its potential uses in the development of new materials and in the synthesis of new compounds. Finally, further research could be conducted on its potential applications in the fields of nanotechnology and biotechnology.
Métodos De Síntesis
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process. The first step involves the reaction of 4-nitrobiphenyl sulfonium with trifluoromethyl iodide to form 4-nitrobiphenyl sulfonium trifluoromethyl iodide. The second step involves the reaction of 4-nitrobiphenyl sulfonium trifluoromethyl iodide with trifluoromethanesulfonic anhydride to form S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate.
Propiedades
IUPAC Name |
bis[4-(4-nitrophenyl)phenyl]-(trifluoromethyl)sulfanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F3N2O4S.CHF3O3S/c26-25(27,28)35(23-13-5-19(6-14-23)17-1-9-21(10-2-17)29(31)32)24-15-7-20(8-16-24)18-3-11-22(12-4-18)30(33)34;2-1(3,4)8(5,6)7/h1-16H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRSTXGPLUYDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[S+](C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

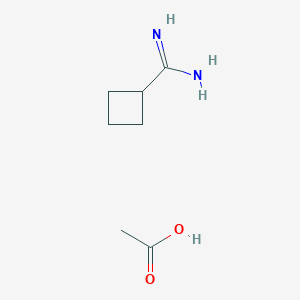
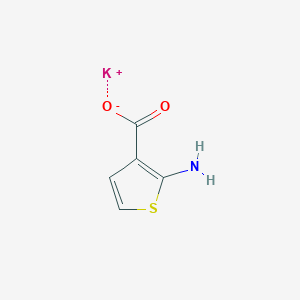

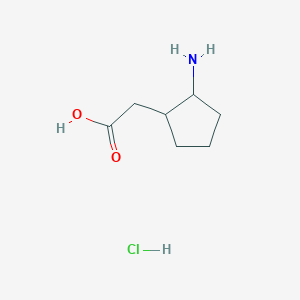
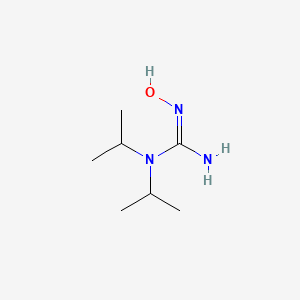


![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
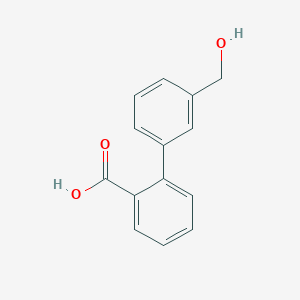

![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
